N-(5-chloro-2-methoxyphenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex tetracyclic structure with multiple functional groups, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of key intermediates, such as 5-chloro-2-methoxyaniline and 4-fluorobenzoyl chloride, followed by cyclization and amide formation reactions under controlled conditions. Common reagents used in these reactions include strong acids, bases, and catalysts to facilitate the formation of the tetracyclic core.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[86002,7
Chemistry: As a complex organic molecule, it can be used as a building block for the synthesis of novel compounds with unique properties.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include targeting specific diseases or conditions based on its molecular structure.
Industry: The compound’s unique properties may make it useful in the development of advanced materials or chemical processes.
Mechanism of Action
The mechanism by which N-(5-chloro-2-methoxyphenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms and identify the key molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-chloro-2-methoxyphenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide may include other tetracyclic amides with different substituents. Examples could be:
- N-(5-chloro-2-methoxyphenyl)-14-(4-chlorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide
- N-(5-chloro-2-methoxyphenyl)-14-(4-methylphenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and tetracyclic structure, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1219380-73-0 |
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Molecular Formula |
C28H21ClFN3O4 |
Molecular Weight |
517.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide |
InChI |
InChI=1S/C28H21ClFN3O4/c1-37-21-11-6-16(29)14-20(21)31-26(34)25-23-22(24-19-5-3-2-4-15(19)12-13-32(24)25)27(35)33(28(23)36)18-9-7-17(30)8-10-18/h2-14,22-25H,1H3,(H,31,34) |
InChI Key |
REQIYZZZVKWZGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2C3C(C4N2C=CC5=CC=CC=C45)C(=O)N(C3=O)C6=CC=C(C=C6)F |
Origin of Product |
United States |
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